2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide
Overview
Description
2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide is an organic compound with the molecular formula C11H11BrF3NO and a molecular weight of 310.11 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and an amide functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide typically involves the bromination of 2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent . The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Reduction: Formation of amines or alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may inhibit enzyme activity or disrupt cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
- 2-bromo-3-methyl-N-[2-(trifluoromethyl)phenyl]butanamide
- 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide
Uniqueness
2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
IUPAC Name |
2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO/c1-10(2,12)9(17)16-8-6-4-3-5-7(8)11(13,14)15/h3-6H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOPLERRKCNXED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=CC=C1C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201187120 | |
Record name | Propanamide, 2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201187120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365962-90-8 | |
Record name | Propanamide, 2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365962-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanamide, 2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201187120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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